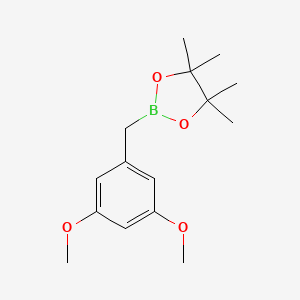

(3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18029982

Molecular Formula: C15H23BO4

Molecular Weight: 278.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BO4 |

|---|---|

| Molecular Weight | 278.15 g/mol |

| IUPAC Name | 2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-12(17-5)9-13(8-11)18-6/h7-9H,10H2,1-6H3 |

| Standard InChI Key | WAYUFBUYOOSPED-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)OC)OC |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₅H₂₃BO₄ and a molecular weight of 278.15 g/mol . Its IUPAC name is 2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting the pinacol ester backbone and 3,5-dimethoxybenzyl substituent . Key identifiers include:

Stability and Reactivity

The pinacol group enhances stability by reducing protodeboronation, a common side reaction in boronic acid chemistry. Studies indicate pinacol esters suppress protodeboronation rates by ~100-fold compared to free boronic acids . This stability arises from the electron-donating pinacolato ligand, which stabilizes the boron center and mitigates hydrolysis .

Synthesis and Optimization

Primary Synthetic Route

The compound is typically synthesized via Pd-catalyzed Miyaura borylation:

-

Reactants: 3,5-Dimethoxybenzyl bromide and bis(pinacolato)diboron.

-

Catalyst: Palladium complexes (e.g., PdCl₂ or Pd(PPh₃)₄).

-

Conditions: Mild temperatures (50–80°C) in anhydrous solvents like THF or dioxane .

This method achieves yields of 70–85% and is scalable for industrial applications .

Alternative Approaches

-

Transition Metal-Free Borylation: Base-mediated reactions using reagents like (dimethylphenylsilyl)boronic acid pinacol ester, though less common for this substrate .

-

Direct C–H Borylation: Limited by regioselectivity challenges but explored for structurally similar arylboronates .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Suzuki reactions, enabling the formation of C–C bonds in biaryl systems. Its dimethoxybenzyl group provides electron density, enhancing reactivity with electron-deficient aryl halides . Notable examples include:

Pharmaceutical Intermediate

The 3,5-dimethoxybenzyl moiety is prevalent in drug candidates targeting G-protein-coupled receptors (GPCRs) and tyrosine kinases. The boronic ester’s stability allows for late-stage functionalization in multi-step syntheses .

Analytical Challenges and Solutions

Hydrolysis and Degradation

The ester hydrolyzes to (3,5-dimethoxybenzyl)boronic acid under aqueous conditions, complicating analysis via GC or normal-phase HPLC . Degradation pathways include:

Stabilized Analytical Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume